3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound characterized by a bromine atom attached to a tetrahydrothieno[3,2-c]pyridine ring system. Its molecular formula is with a molecular weight of approximately 199.06 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules and as a reagent in various chemical reactions .
This compound falls under the category of thieno[3,2-c]pyridines, which are sulfur-containing heterocycles. It is classified as a brominated derivative of tetrahydrothieno[3,2-c]pyridine, which itself is known for various biological activities and applications in medicinal chemistry .
The synthesis of 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Common methods include:
In an industrial setting, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors and precise control over reaction conditions can lead to higher purity and consistency in the final product .
The structure of 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine features a bicyclic framework consisting of a thieno ring fused with a pyridine ring. The presence of the bromine atom at the third position significantly influences its reactivity and biological properties.
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions:
Common reagents for these reactions include:
The major products formed depend on the specific reagents and conditions used during these reactions .
The mechanism of action for 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. In medicinal chemistry applications, it may inhibit certain enzymes or interact with cellular receptors. For instance, some derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin . This interaction disrupts microtubule dynamics and inhibits cell proliferation.
Relevant data regarding these properties can be critical for applications in synthesis and biological studies .
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a bicyclic heterocycle featuring a sulfur-containing thiophene ring fused to a partially saturated pyridine ring. The core scaffold is classified as a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, where the "tetrahydro" designation indicates saturation at the 4,5,6,7-positions of the pyridine ring. The bromine atom at the 3-position of the thiophene ring confers distinctive reactivity for cross-coupling reactions. Systematic nomenclature follows IUPAC rules, though non-systematic names like "3-bromo-THTP" appear in medicinal chemistry literature [1] [3] [6].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
CAS Registry Number | 1257854-58-2 |
Molecular Formula | C₇H₈BrNS |
Molecular Weight | 218.11 g/mol |
SMILES | BrC₁=CSC₂=C₁CNCC₂ |
Common Synonyms | 3-Bromo-THTP; 3-Bromotetrahydrothienopyridine |
The molecular framework combines electron-rich thiophene and basic pyridine characteristics, with the bromine atom creating a synthetic handle for functionalization. X-ray crystallography studies of analogous structures confirm a near-planar thiophene ring and puckered tetrahydropyridine ring, with the bromine atom orthogonal to the thieno plane [2] [4].
The compound emerged from systematic exploration of thiophene-isosteres of bioactive molecules. Seminal work in the 2000s demonstrated that 3-thienylmethylamine derivatives exhibited enhanced potency at human phenylethanolamine N-methyltransferase (hPNMT) compared to benzylamine analogs. This prompted the development of conformationally constrained tetrahydrothienopyridine derivatives, including the 3-bromo analog, as novel enzyme inhibitors [4].
Synthetic accessibility via Gewald reaction or cyclization methodologies enabled rapid diversification. Key milestones include:
Table 2: Key Developmental Milestones
Year | Advancement | Significance |
---|---|---|
2007 | PNMT inhibition studies of THTP scaffold | Validated thienopyridine as isostere for tetrahydroisoquinoline in CNS drug design [4] |
2018 | XRD characterization of brominated analogs | Confirmed solid-state packing and electrostatic potential maps for docking studies [2] |
2020 | Identification as PAK1 inhibitor scaffold | Highlighted utility in oncology via virtual screening [10] |
Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, have been crucial for modifying the 3-bromo position. This allows introduction of aryl, heteroaryl, or functionalized alkyl groups to modulate electronic properties and steric bulk [2] [4].
This scaffold bridges heterocyclic chemistry and drug discovery through three key attributes:
Table 3: Pharmacological Significance of Substituent Modifications
R-Group | Biological Target | Key Finding |
---|---|---|
3-(3-CF₃-C₆H₄) | PAK1 kinase | IC₅₀ = 2.02 μM; disrupts cdc25c-cdc2 pathway [10] |
3-Aryl (optimized) | Antifungal agents | Enhanced membrane permeability vs. pyridines [2] |
Unsubstituted THTP core | α₂-Adrenoceptor | Reduced affinity vs. THIQ analogs (Ki > 30 μM) [4] |
Emerging applications include nonlinear optical (NLO) materials, where computational studies predict high hyperpolarizability (β₀ = 12.5 × 10⁻³⁰ esu) due to charge-transfer transitions between bromothiophene and pyridine moieties [2]. The compound’s versatility ensures continued relevance in rational drug design and materials science.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: